molecular formula C17H9ClF2N2OS2 B2932050 (E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 851079-90-8

(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Cat. No.: B2932050
CAS No.: 851079-90-8
M. Wt: 394.84
InChI Key: CMPJWWPZPQIISA-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H9ClF2N2OS2 and its molecular weight is 394.84. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF2N2OS2/c1-22-14-10(20)6-8(19)7-12(14)25-17(22)21-16(23)15-13(18)9-4-2-3-5-11(9)24-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPJWWPZPQIISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorine and Fluorine Substituents : These halogens can enhance the compound's biological activity by influencing its interaction with biological targets.
  • Benzothiazole and Benzothiophene Moieties : These rings are known for their pharmacological properties, including anticancer and antimicrobial activities.

Molecular Formula

  • Chemical Formula : C15H11ClF2N2OS
  • Molecular Weight : 344.78 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
  • Receptor Modulation : It may modulate receptor activity, potentially acting as an antagonist or agonist depending on the target.

Potential Targets

  • Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have shown efficacy in inhibiting EGFR, which is crucial in many cancers.
  • Kinase Inhibition : The compound could potentially inhibit various kinases involved in cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance, a study reported that benzothiazole derivatives showed potent cytotoxicity against various cancer cell lines. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for related compounds:

CompoundCell LineMIC (µg/mL)Inhibition (%)
Compound AA549 (Lung)5095
Compound BMCF7 (Breast)3090
Compound CHeLa (Cervical)4092

Antimicrobial Activity

Research has indicated that benzothiazole derivatives possess antimicrobial properties. For example, a recent study highlighted the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Case Study on Anticancer Effects :
    • A clinical trial investigated the effects of a similar compound on patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.
  • Case Study on Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial activity of related compounds against multi-drug resistant bacteria. The results showed promising inhibition rates, indicating potential for therapeutic use.

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